molecular formula C7H14ClNO B6182248 {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride CAS No. 2613387-98-5

{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B6182248
CAS No.: 2613387-98-5
M. Wt: 163.64 g/mol
InChI Key: BAQIEZJCUZIXAP-UHFFFAOYSA-N
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Description

{2-azabicyclo[311]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a bicyclic amine derivative, characterized by a bicyclo[311]heptane structure with a hydroxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of reduction and cyclization steps.

    Introduction of the hydroxymethyl group: This step involves the functionalization of the nitrogen atom with a hydroxymethyl group, which can be achieved through nucleophilic substitution reactions using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides steric hindrance that can influence binding affinity. The compound may act on various pathways depending on its specific application, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Tropane alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure but differ in functional groups and biological activity.

    Quinuclidine derivatives: These compounds also feature a bicyclic amine structure and are used in various chemical and pharmaceutical applications.

Uniqueness

{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is unique due to its specific combination of a bicyclic structure with a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2613387-98-5

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-3-6(4-7)1-2-8-7;/h6,8-9H,1-5H2;1H

InChI Key

BAQIEZJCUZIXAP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC1C2)CO.Cl

Purity

95

Origin of Product

United States

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